molecular formula C20H25N7O2 B2564816 1-(2-(benzyl(methyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923143-30-0

1-(2-(benzyl(methyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2564816
CAS RN: 923143-30-0
M. Wt: 395.467
InChI Key: XTFZSKQSMKDYOD-UHFFFAOYSA-N
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Description

This compound is a derivative of the [1,2,4]triazino[3,4-f]purine class of compounds . Compounds in this class often exhibit interesting biological activities, such as antiviral and antimicrobial effects .

Scientific Research Applications

Synthesis and Antiviral Activity

  • Imidazo[1,2-a]-s-triazine Nucleosides: A chemical synthesis of a new class of purine analogues containing a bridgehead nitrogen atom was described. These compounds, including 2-aminoimidazo[1,2-a]-s-triazin-4-one and its nucleoside and nucleotide derivatives, were tested against various viruses, showing moderate rhinovirus activity at non-toxic levels (Kim et al., 1978).

Structural Analysis

  • 8-Benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline: The structure of this compound was analyzed, showing typical purine system geometry and specific conformations of its substituents. This research aids in understanding the molecular structure of related purine derivatives (Karczmarzyk et al., 1995).

Synthesis of Derivatives

  • 2‐Triazolylpyrimido[1,2,3‐cd]purine‐8,10‐diones: A method was developed for synthesizing derivatives of the pyrimido[1,2,3-cd]purine-8,10-dione ring system, introducing a [1,2,3]triazole ring. This synthesis process provides a pathway for creating new compounds with potential biological activities (Simo et al., 2000).

Biological Activities

  • Syntheses, Antitumor Activity, and Vascular Relaxing Effect: Novel heterocycles like purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines were synthesized and tested for biological activities. Some derivatives showed activity against leukemia, although no potent vascular relaxing effects were observed (Ueda et al., 1987).

Chemical Engineering

  • Organic Crystal Engineering: Research on 1,4-piperazine-2,5-diones demonstrated their potential in organic crystal engineering, highlighting different hydrogen-bonding networks in polymorphic crystalline forms. Such studies contribute to the understanding of molecular interactions in solid-state chemistry (Weatherhead-Kloster et al., 2005).

Antitumor Activity Evaluation

  • Synthesis and Evaluation of Pyrazolotriazine Derivatives: A study on the synthesis of 6-aminopyrazolo[1,2-a][1,2,4]triazine-4,8-dione derivatives and their reactions with various electrophiles resulted in new compounds. Some of these were tested for antitumor activities against liver carcinoma and breast cancer cell lines (Atta-Allah et al., 2017).

properties

IUPAC Name

1-[2-[benzyl(methyl)amino]ethyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O2/c1-14-12-26-16-17(24(3)20(29)25(4)18(16)28)21-19(26)27(22-14)11-10-23(2)13-15-8-6-5-7-9-15/h5-9H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFZSKQSMKDYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCN(C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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